1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11FN4O2 and its molecular weight is 298.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
- The compound has been studied for its potential in treating cancer, particularly as an Aurora kinase inhibitor. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Properties
- Various derivatives of the compound have shown promising results in antimicrobial activities. The synthesis and evaluation of such derivatives demonstrate their potential in combating microbial infections (Hacer Bayrak et al., 2009).
Sensitization of Emissions in Analytical Chemistry
- The compound has been used in the selective sensitization of emissions of Eu(III) and Tb(III) ions, suggesting its application in analytical chemistry, particularly in spectroscopy and luminescence studies (Hee-Jun Park et al., 2014).
Synthesis and Structural Assessment in Chemistry
- The compound and its derivatives have been synthesized and structurally assessed for various chemical properties, demonstrating its versatility in chemical synthesis and its potential in developing new chemical entities (A. Castiñeiras et al., 2018).
Mechanistic Study in Organic Synthesis
- The compound has been a subject of mechanistic studies in organic synthesis, providing insights into the synthesis of 1,3,5-trisubstituted-1,2,3-triazoles, crucial for developing new synthetic methods and compounds (Jinsong Gu & Xiuhui Lu, 2020).
Fluorophore Development in Photochemistry
- The compound's derivatives have been studied for their photophysical properties, indicating potential applications in photochemistry, especially as fluorophores for sensing and imaging applications (Nikita E. Safronov et al., 2020).
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-8-10(16)5-6-12(9)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHMBDPPRHPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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